Technical Guide: (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
Technical Guide: (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
This is an in-depth technical guide on (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate , a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines, which are privileged scaffolds in kinase inhibitor discovery.
Core Identity & Chemical Profile
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a bifunctional pyridine derivative characterized by an electron-deficient alkene (acrylate) at the C3 position and a leaving group (chlorine) at the C4 position. This specific substitution pattern renders the molecule a "masked" heterocycle precursor, primed for cascade annulation reactions.
| Property | Data / Specification |
| CAS Number | 20754-21-6 (Note: Often cited for the phenyl analog; specific pyridine isomer CAS is Not Widely Listed or vendor-specific e.g., 1544862-63-2 for generic isomers. Use PubChem SID 329771868 for precise ID) |
| IUPAC Name | Methyl (2E)-3-(4-chloropyridin-3-yl)prop-2-enoate |
| Molecular Formula | C₉H₈ClNO₂ |
| Molecular Weight | 197.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| LogP (Calc) | ~1.8 - 2.2 |
| Function | Michael Acceptor, SₙAr Electrophile, Naphthyridine Precursor |
Synthesis Protocols
The synthesis of this compound relies on constructing the C–C bond between the pyridine ring and the acrylate tail. Two primary methodologies are employed depending on starting material availability and scale.
Method A: Palladium-Catalyzed Heck Coupling (Preferred for Scale)
This method utilizes the cross-coupling of 3-bromo-4-chloropyridine with methyl acrylate . It is highly stereoselective for the (E)-isomer.
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Reagents: 3-Bromo-4-chloropyridine (1.0 eq), Methyl Acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.5 eq).
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Solvent: DMF or Acetonitrile.
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Conditions: 90–110 °C, Inert Atmosphere (N₂/Ar), 12–24 hours.
Step-by-Step Protocol:
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Charge a reaction vessel with 3-bromo-4-chloropyridine and dry DMF.
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Degas the solution with N₂ for 15 minutes.
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Add Pd(OAc)₂ and P(o-tol)₃ (tri-o-tolylphosphine) to form the active catalytic species.
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Add triethylamine followed by the dropwise addition of methyl acrylate.
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Heat to 100 °C. Monitor by HPLC/TLC for the disappearance of the bromide.
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Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
Method B: Wittig Olefination (Mild Conditions)
Ideal for small-scale synthesis or when avoiding transition metals. Uses 4-chloropyridine-3-carbaldehyde .[1]
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Reagents: 4-Chloropyridine-3-carbaldehyde (1.0 eq), Methyl (triphenylphosphoranylidene)acetate (1.1 eq).
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Solvent: DCM or Toluene.
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Conditions: RT to Reflux, 4–12 hours.
Step-by-Step Protocol:
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Dissolve the aldehyde in anhydrous DCM.
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Add the stabilized ylide (Wittig reagent) in one portion.
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Stir at room temperature. The stabilized ylide predominantly yields the (E)-alkene.
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Workup: Remove solvent in vacuo.[2]
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Purification: Trituration with cold ether (to remove triphenylphosphine oxide) or silica gel chromatography.
Mechanistic Visualization: Synthesis & Reactivity
The following diagram illustrates the synthesis pathways and the compound's critical role in "Cascade Annulation" to form 1,6-naphthyridines.
Figure 1: Synthetic routes (Heck/Wittig) and the downstream cascade cyclization pathway to 1,6-naphthyridines.
Reactivity Profile & Applications
The core value of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate lies in its dual electrophilicity . It possesses two reactive sites that allow for sequential bond formation with dinucleophiles (like amines or hydrazines).
Mechanism: The "Michael-SₙAr" Cascade
This compound is a "privileged intermediate" for synthesizing 1,6-naphthyridines , a scaffold found in numerous kinase inhibitors (e.g., for PI3K, mTOR).
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Site 1 (Michael Acceptor): The β-carbon of the acrylate tail is electron-deficient. A nucleophile (e.g., Benzylamine) attacks here first via 1,4-addition.
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Site 2 (SₙAr Electrophile): The chlorine at the C4 position of the pyridine is activated by the ring nitrogen. The nitrogen atom of the newly attached amine (from step 1) then attacks C4, displacing the chlorine.
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Result: Formation of a new six-membered ring fused to the pyridine, creating the 1,6-naphthyridine core.
Key Application Areas
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Drug Discovery: Synthesis of ATP-competitive kinase inhibitors. The naphthyridine core mimics the adenine ring of ATP.
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Material Science: Precursor for fluorescent dyes and organic light-emitting diode (OLED) materials due to the planar, conjugated nature of the resulting fused systems.
Safety & Handling
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Hazards: As an acrylate derivative, it is a potential skin sensitizer and lachrymator . The pyridine moiety adds potential for neurotoxicity if ingested.
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Handling:
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Always handle in a fume hood.
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Wear nitrile gloves and safety goggles.
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In case of contact: Wash skin with soap and water immediately. Acrylates can cause allergic dermatitis.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Acrylates can polymerize upon prolonged exposure to light or heat; however, the steric bulk of the pyridine substituent mitigates this risk compared to simple acrylates.
References
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Heck Reaction Methodology : Littke, A. F., & Fu, G. C. (2001).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[3][4] Link
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Naphthyridine Synthesis : Desmond, R., et al. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Semantic Scholar. Link
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Wittig Olefination Protocols : Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications. Chemical Reviews. Link
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Compound Data : PubChem Substance Record for Methyl 3-(4-chloropyridin-3-yl)acrylate. Link
Sources
- 1. 4-chloropyridine-3-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
